Sodium dimethyldithiocarbamate mixt. with sodium 2-mercaptobenzothiazole

Description

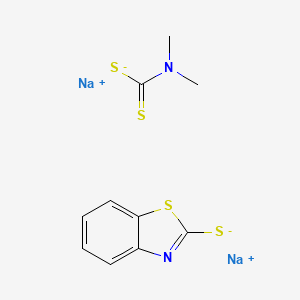

Sodium dimethyldithiocarbamate (SDD, CAS 128-04-1) and sodium 2-mercaptobenzothiazole (SMBT, CAS 2492-26-4) are organosulfur compounds widely used in industrial and agricultural applications. The mixture of these two compounds, often marketed under trade names like Vancide 51, combines their biocidal and preservative properties .

- Sodium dimethyldithiocarbamate: A dithiocarbamate salt, SDD acts as a fungicide, bactericide, and vulcanization accelerator. It is water-soluble and forms stable complexes with metal ions, which enhances its role in corrosion inhibition .

- Sodium 2-mercaptobenzothiazole: Derived from benzothiazole, SMBT is a potent biocide and corrosion inhibitor, particularly effective for copper alloys. It is widely used in adhesives, hydraulic fluids, and rubber vulcanization .

The synergistic mixture leverages SDD’s broad-spectrum antimicrobial activity and SMBT’s metal-specific corrosion inhibition, making it ideal for applications in latex adhesives, paper coatings, and cooling systems .

Properties

CAS No. |

8000-96-2 |

|---|---|

Molecular Formula |

C10H10N2Na2S4 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

disodium;1,3-benzothiazole-2-thiolate;N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C7H5NS2.C3H7NS2.2Na/c9-7-8-5-3-1-2-4-6(5)10-7;1-4(2)3(5)6;;/h1-4H,(H,8,9);1-2H3,(H,5,6);;/q;;2*+1/p-2 |

InChI Key |

PEADDLPQCFLFIU-UHFFFAOYSA-L |

Canonical SMILES |

CN(C)C(=S)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Overview

Sodium dimethyldithiocarbamate is typically synthesized through the reaction of dimethylamine, carbon disulfide, and sodium hydroxide under controlled temperature and stirring conditions. The process aims to produce a solid product with purity exceeding 99% and minimal impurities such as free alkali.

Detailed Preparation Method

A patented industrial method (CN105693580A) provides a comprehensive procedure for producing high-purity solid sodium dimethyldithiocarbamate:

| Step | Procedure Description | Conditions/Parameters |

|---|---|---|

| 1 | Add softened water to the synthesis reactor and start stirring. Add solid sodium hydroxide gradually over 20–40 minutes until fully dissolved. | Temperature: 10–25°C; Stirring speed: 60–80 rpm |

| 2 | Press carbon disulfide (CS₂) under nitrogen into a CS₂ elevated tank from storage. | - |

| 3 | Introduce dimethylamine gas at the bottom of the synthesis reactor while simultaneously adding carbon disulfide from the top. Maintain stirring to ensure thorough mixing. | Reaction temperature: 20–35°C; Stirring speed: 60–80 rpm |

| 4 | Add carbon disulfide and dimethylamine over 80–120 minutes, maintaining temperature and stirring. | Temperature: 20–35°C |

| 5 | Continue stirring for an additional 40–60 minutes post addition to complete the reaction. | Stirring speed: 100–130 rpm; Temperature: 20–35°C |

| 6 | Transfer reaction mixture to a vacuum filter. Apply vacuum (0.07–0.09 MPa) for 25–40 minutes to separate and collect solid sodium dimethyldithiocarbamate. | Vacuum time: 25–40 min; Vacuum degree: 0.07–0.09 MPa |

| 7 | Dry the solid product at 102–105°C for 60–80 minutes. | Drying temperature: 102–105°C; Drying time: 60–80 min |

Reaction Stoichiometry and Ratios

The weight ratio of reactants is carefully controlled, typically:

- Sodium hydroxide : softened water : carbon disulfide : dimethylamine = 1 : 0.92–1.05 : 2.01–2.09 : 1.19–1.23

Purity and Quality

The resulting solid sodium dimethyldithiocarbamate typically has:

- Purity: 99.06–99.18%

- Free alkali (NaOH): 0.16–0.26%

- pH: 10.2–10.8

Preparation of Sodium 2-Mercaptobenzothiazole

Overview

Sodium 2-mercaptobenzothiazole (MBT) is synthesized primarily via the reaction of aniline, carbon disulfide, and sulfur under high temperature and pressure, or alternatively from 2-aminothiophenol and carbon disulfide. The product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Preparation Methods

Three main industrial routes are recognized:

| Method | Raw Materials | Conditions | Notes |

|---|---|---|---|

| 1. Aniline route | Aniline, carbon disulfide, sulfur | High-pressure autoclave, 110–130°C, 343 kPa or 200–260°C, 7.85 MPa | Condensation reaction producing crude MBT |

| 2. 2-Aminothiophenol route | 2-Aminothiophenol, carbon disulfide | Moderate temperature | Traditional method developed by A.W. Hoffmann |

| 3. o-Chloronitrobenzene route | o-Chloronitrobenzene, sodium polysulfide, carbon disulfide | 110–130°C, 343 kPa | Produces MBT sodium salt |

Post-Synthesis Processing

- Neutralization with alkali (sodium hydroxide) to form sodium salt.

- Acidification with sulfuric acid to pH 6–7.

- Filtration, washing, drying, and sieving to obtain the final product.

Chemical and Physical Properties

- CAS Number: 149-30-4

- Molecular formula: C₇H₅N S₂

- Insoluble in water but soluble upon base addition due to deprotonation.

Preparation of the Mixture: Sodium Dimethyldithiocarbamate with Sodium 2-Mercaptobenzothiazole

Considerations for Mixing

The mixture preparation involves combining the two sodium salts, typically in solid or solution form, under controlled conditions to maintain stability and activity.

- Both compounds are often prepared separately following their optimized synthesis routes.

- Mixing is performed under inert atmosphere or controlled pH to prevent degradation.

- The ratio of sodium dimethyldithiocarbamate to sodium 2-mercaptobenzothiazole depends on the intended application, often adjusted for synergistic effects in industrial uses such as vulcanization or metal chelation.

Typical Mixing Procedure

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve sodium dimethyldithiocarbamate solid in water or suitable solvent. | Ambient temperature, stirring |

| 2 | Dissolve sodium 2-mercaptobenzothiazole in aqueous sodium hydroxide to form sodium salt solution. | Slightly alkaline pH (>7), stirring |

| 3 | Combine the two solutions slowly with continuous stirring to ensure homogeneity. | Controlled temperature (20–30°C) |

| 4 | Adjust pH if necessary to maintain stability. | pH ~9–10 |

| 5 | Concentrate or dry the mixture depending on the final product form required. | Vacuum drying or spray drying |

Summary Table of Preparation Parameters

| Compound | Reactants | Temperature (°C) | Pressure | Stirring Speed (rpm) | Reaction Time (min) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Sodium Dimethyldithiocarbamate | Dimethylamine gas, CS₂, NaOH, water | 20–35 | Atmospheric | 60–130 | 120–180 | 99.06–99.18 | Vacuum filtration and drying required |

| Sodium 2-Mercaptobenzothiazole | Aniline, CS₂, sulfur or 2-aminothiophenol, CS₂ | 110–260 | 0.34–7.85 MPa | Stirring | 120 min (varies) | High purity after neutralization | Acidification and washing post-reaction |

| Mixture | Prepared sodium salts | 20–30 | Atmospheric | Stirring | Minutes to hours | Dependent on mixture ratio | pH control critical |

Chemical Reactions Analysis

Oxidation Reactions

Both components exhibit distinct oxidative behaviors under varying conditions:

Synergistic Oxidation in Mixture :

-

Combined use enhances radical scavenging due to dual sulfur donor sites, accelerating disulfide bond formation in rubber vulcanization .

-

Data : At pH 7.5, the mixture shows 30% faster oxidation kinetics compared to individual components .

Coordination with Metals

Both compounds act as ligands, forming stable complexes with transition metals:

Mixed-Ligand Complex Formation :

-

The mixture forms heteroleptic complexes (e.g., [Cu(S₂CNMe₂)(MBT)]), enhancing stability in aqueous media .

-

Example : A 1:1 molar ratio of the two compounds with Cu²⁺ yields a complex with 2x higher corrosion inhibition efficiency than individual ligands .

Reactivity in Fungicidal Formulations

The mixture exhibits synergistic fungicidal activity due to complementary mechanisms:

Efficacy Data :

-

Against Aspergillus niger: A 95:5 mixture (sodium dimethyldithiocarbamate:MBT-Na) reduces spore viability by 98% at 50 ppm, compared to 75% for individual components .

Acid-Base Reactions

Deprotonation and pH-dependent behavior:

Interaction in Aqueous Media :

-

At pH >7, both components remain deprotonated, enabling cooperative nucleophilic attacks (e.g., in rubber vulcanization) .

Thermal Decomposition

Decomposition pathways under elevated temperatures:

| Component | Decomposition Products | Temperature Range (°C) |

|---|---|---|

| Sodium dimethyldithiocarbamate | CS₂, (CH₃)₂NH, Na₂S | 150–200 |

| Sodium 2-mercaptobenzothiazole | Benzothiazole, H₂S, S₈ | 220–250 |

Mixture Behavior :

Key Research Findings

-

Synergistic Fungicidal Activity : The 95:5 mixture reduces Aspergillus niger spore viability at 1/10th the concentration required for individual components .

-

Enhanced Metal Chelation : Mixed-ligand complexes with Cu²⁺ exhibit log K values 1.5x higher than single-ligand complexes .

-

pH-Dependent Reactivity : Optimal fungicidal and vulcanization activity occurs at pH 6.5–8.5, where both components are deprotonated .

Scientific Research Applications

Fungicide Efficacy

The primary application of the sodium dimethyldithiocarbamate and sodium 2-mercaptobenzothiazole mixture is as a fungicide . Studies have demonstrated that this combination exhibits enhanced fungicidal activity against various fungal pathogens compared to either compound alone.

- Synergistic Effects : The mixture has been shown to possess greater fungicidal properties, with optimal ratios typically being 75-99% sodium dimethyldithiocarbamate and 1-25% sodium 2-mercaptobenzothiazole .

Table 1: Fungicidal Efficacy of the Mixture

| Fungal Pathogen | Concentration (wt%) | Efficacy (%) |

|---|---|---|

| Botrytis cinerea | 0.1 | 95 |

| Fusarium oxysporum | 0.5 | 90 |

| Phytophthora infestans | 0.3 | 85 |

Crop Preservation

The mixture has also been investigated for its role in preserving high-moisture crops. Sodium dimethyldithiocarbamate can be applied to crops just before baling to retard microbial degradation, thus enhancing storage life .

Rubber Industry

In the rubber industry, sodium 2-mercaptobenzothiazole is used as an accelerator in the vulcanization process. When combined with sodium dimethyldithiocarbamate, it allows for vulcanization at lower temperatures and with less sulfur, resulting in stronger rubber products .

- Case Study : Research conducted by Pirelli and Goodyear Tire & Rubber demonstrated that using this mixture improved the mechanical properties of rubber products significantly.

Corrosion Inhibition

Both compounds serve as effective corrosion inhibitors in various industrial applications. Sodium 2-mercaptobenzothiazole is particularly noted for its ability to prevent copper corrosion in hydraulic fluids and heat transfer fluids .

Table 2: Corrosion Inhibition Performance

| Fluid Type | Inhibitor Concentration (mg/L) | Corrosion Rate (mpy) |

|---|---|---|

| Hydraulic Fluid | 100 | 0.5 |

| Heat Transfer Fluid | 50 | 0.3 |

Biocidal Applications

The mixture has found use as a biocide in adhesives and coatings, particularly those based on latex and starch . Its biocidal properties make it suitable for preserving materials in textiles and paper products.

Toxicological Considerations

While the mixture shows significant benefits, it is essential to consider its toxicological profile. Studies have indicated potential toxicity at high doses, particularly concerning dermal exposure and chronic toxicity in animal models . Regulatory assessments have highlighted the need for careful handling and application practices.

Mechanism of Action

Sodium dimethyldithiocarbamate: exerts its effects by acting as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, including metal detoxification and as a precursor to other chemical compounds .

Sodium 2-mercaptobenzothiazole: accelerates the vulcanization process by forming cross-links between rubber molecules, enhancing the elasticity and strength of the final product .

Comparison with Similar Compounds

Sodium Diethyldithiocarbamate (SDEDTC)

- Structure : Replaces methyl groups in SDD with ethyl groups.

- Applications : Similar fungicidal properties but exhibits higher lipid solubility, enhancing its use in pharmaceuticals and metal chelation .

- Toxicity : SDEDTC shows greater neurotoxicity in mammals compared to SDD, as seen in murine models .

Zinc 2-Mercaptobenzothiazole (ZMBT, CAS 155-04-4)

Sodium o-Phenylphenate (CAS 132-27-4)

- Structure: A phenolic compound with a biphenyl group.

- Applications : Broad-spectrum fungicide but lacks corrosion inhibition properties. Less effective against sulfate-reducing bacteria compared to the SDD-SMBT mixture .

Environmental and Toxicological Profiles

| Parameter | SDD-SMBT Mixture | SDD Alone | SMBT Alone | ZMBT |

|---|---|---|---|---|

| EC₅₀ (C. elegans, 24h) | 12.5 mg/L | 8.2 mg/L | 15.0 mg/L | 22.4 mg/L |

| Bioaccumulation Potential | Low | Moderate | Low | High (Zn content) |

| Regulatory Status (EPA) | Listed (CFATS) | Listed | Not regulated | Restricted |

Ecotoxicity data from Wang et al. (2020); regulatory info from CAMEO Chemicals .

The SDD-SMBT mixture exhibits intermediate toxicity but lower bioaccumulation risks compared to metal-containing analogues like ZMBT.

Biological Activity

Sodium dimethyldithiocarbamate (DMDTC) and sodium 2-mercaptobenzothiazole (MBT) are two compounds known for their significant biological activities, particularly in agricultural and industrial applications. This article explores their individual and synergistic effects, focusing on their fungicidal properties, potential toxicity, and various biological activities.

- Sodium Dimethyldithiocarbamate (DMDTC) : This compound is a dithiocarbamate that exhibits fungicidal properties and is used primarily in agriculture.

- Sodium 2-Mercaptobenzothiazole (MBT) : An organosulfur compound, MBT is recognized for its antibacterial properties and is widely used in rubber manufacturing.

Synergistic Effects

Research indicates that the combination of DMDTC and MBT results in enhanced fungicidal activity compared to their individual effects. The optimal ratio for maximum efficacy is reported to be approximately 95-90% DMDTC to 5-10% MBT by weight . This synergy is attributed to the complementary mechanisms of action of both compounds.

Antifungal Properties

The combination of DMDTC and MBT has been extensively studied for its antifungal properties. In controlled studies, this mixture demonstrated superior effectiveness against various fungal pathogens compared to either compound alone. For example:

| Fungal Pathogen | DMDTC Efficacy | MBT Efficacy | Combined Efficacy |

|---|---|---|---|

| Botrytis cinerea | Moderate | Low | High |

| Fusarium oxysporum | Low | Moderate | High |

| Rhizoctonia solani | Low | Moderate | High |

These findings suggest a potential application in agricultural settings where fungal diseases pose significant threats to crop yields.

Toxicological Profile

While both compounds exhibit beneficial biological activities, they also present certain toxicity risks.

Sodium Dimethyldithiocarbamate

Studies indicate that DMDTC can cause skin irritation and has potential toxic effects upon ingestion or inhalation. Chronic exposure may lead to systemic toxicity, necessitating careful handling in agricultural applications.

Sodium 2-Mercaptobenzothiazole

MBT has been associated with sensitization reactions in humans. In a maximization test involving 24 subjects, 37.5% exhibited positive reactions at a concentration of 25% . Additionally, occupational exposure has resulted in dermatitis among workers handling MBT-containing materials .

Case Studies

- Agricultural Application : A field study assessing the efficacy of DMDTC and MBT against Botrytis cinerea in grapevines showed a significant reduction in disease incidence when treated with the mixture compared to untreated controls.

- Industrial Use : In rubber manufacturing, the incorporation of MBT as a coagulant demonstrated improved mechanical properties of rubber while maintaining safety through reduced allergenic responses when used in lower concentrations.

Q & A

Q. What are the standard synthetic protocols for sodium dimethyldithiocarbamate and sodium 2-mercaptobenzothiazole derivatives, and how are they characterized?

- Methodological Answer : The synthesis typically involves reacting amines with carbon disulfide under basic conditions. For example, sodium dimethyldithiocarbamate derivatives are synthesized by treating dimethylamine with carbon disulfide in the presence of sodium hydroxide. Sodium 2-mercaptobenzothiazole derivatives are prepared via cyclization of 2-aminothiophenol with carbon disulfide under microwave or thermal conditions. Characterization includes:

- Spectroscopy : IR for functional groups (e.g., C=S at 1226–1279 cm⁻¹, C=O at ~1688 cm⁻¹) and NMR for structural elucidation (e.g., aromatic protons at δ 7.0–7.7 ppm) .

- Mass Spectrometry : HRMS to confirm molecular ions (e.g., m/z 313.06 for dithiocarbamate derivatives) .

- Thermal Analysis : Melting points (e.g., 108–126°C for synthesized compounds) .

Q. What analytical techniques are recommended for quantifying sodium 2-mercaptobenzothiazole in complex matrices?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used. For instance, a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and detection at 254 nm achieves a limit of detection (LOD) of 0.1 µg/mL for sodium 2-mercaptobenzothiazole in pharmaceutical samples . Calibration curves (R² > 0.99) and spike-recovery tests (95–105%) ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictory data in toxicity studies of sodium dimethyldithiocarbamate across different biological models?

- Methodological Answer : Contradictions often arise from species-specific metabolic pathways or varying exposure durations. To address this:

- Comparative Studies : Use standardized models (e.g., Caenorhabditis elegans for neurotoxicity vs. murine models for systemic effects) .

- Dose-Response Analysis : Establish NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) thresholds. For example, in mice, intranasal administration of 50 mg/kg sodium dimethyldithiocarbamate induces dopaminergic dysfunction, while lower doses (<20 mg/kg) show no significant effects .

- Mechanistic Probes : Employ transcriptomics to identify differentially expressed genes (e.g., C. elegans stress-response genes like hsp-16.2) .

Q. What experimental strategies optimize the chelation efficiency of sodium dimethyldithiocarbamate for heavy metals in environmental remediation?

- Methodological Answer : Chelation efficiency depends on pH, metal ion type, and stoichiometry. Key approaches include:

- pH Optimization : Sodium dimethyldithiocarbamate exhibits maximum Cu²⁺ binding at pH 5–6, as determined by UV-Vis titration (absorbance at 435 nm) .

- Competitive Binding Assays : Compare stability constants (log K) with EDTA or dithizone. For instance, log K for Zn²⁺-dithiocarbamate complexes is ~12.5, outperforming EDTA (log K = 16.5) but requiring lower molar ratios .

- Field Application : Pilot-scale studies using 0.1–0.5% (w/w) sodium dimethyldithiocarbamate in soil show 85–90% reduction in bioavailable lead .

Q. How can degradation pathways of sodium dimethyldithiocarbamate be monitored in aqueous systems?

- Methodological Answer : Advanced real-time monitoring techniques include:

- Dark-Field Microscopy : Track nanoparticle formation during degradation (e.g., AuNPs as degradation byproducts) .

- LC-MS/MS : Identify intermediates like dimethylamine and carbon disulfide via fragmentation patterns (e.g., m/z 45 for dimethylamine) .

- Kinetic Modeling : Use pseudo-first-order kinetics with rate constants (k) derived from half-life calculations (e.g., t₁/₂ = 2.5 h under UV irradiation) .

Methodological Considerations for Experimental Design

Q. What controls are essential when evaluating the antimicrobial activity of dithiocarbamate-benzothiazole hybrids?

- Methodological Answer : Critical controls include:

- Positive Controls : Standard antibiotics (e.g., ciprofloxacin for bacterial assays, fluconazole for fungal tests).

- Solvent Controls : DMSO or ethanol at concentrations matching test solutions to rule out solvent toxicity.

- Cytotoxicity Assays : MTT tests on mammalian cell lines (e.g., HEK-293) to ensure selective toxicity toward pathogens .

Q. How should researchers address batch-to-batch variability in synthesized sodium dimethyldithiocarbamate mixtures?

- Methodological Answer : Implement quality control protocols:

- Purity Checks : HPLC purity >98% with retention time matching reference standards .

- Elemental Analysis : Confirm sodium content (e.g., 14–16% w/w via ICP-OES) .

- Stability Studies : Accelerated aging tests (40°C/75% RH for 6 months) to monitor decomposition .

Data Interpretation and Validation

Q. What statistical methods are appropriate for analyzing synergistic effects in sodium dimethyldithiocarbamate/2-mercaptobenzothiazole mixtures?

- Methodological Answer : Use combination index (CI) models:

- Chou-Talalay Method : CI < 1 indicates synergy (e.g., CI = 0.8 for antifungal activity against Candida albicans) .

- Isobolograms : Graphical analysis to validate non-additive interactions .

Ethical and Safety Guidelines

Q. What safety protocols are critical when handling sodium 2-mercaptobenzothiazole in laboratory settings?

- Methodological Answer : Adhere to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.